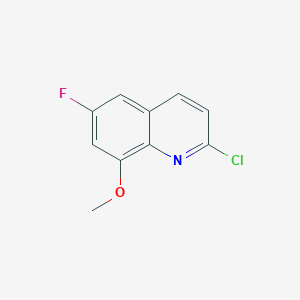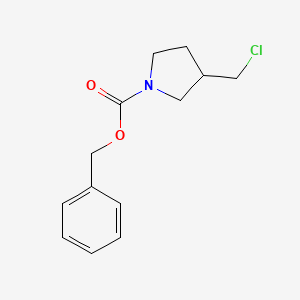
3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
Übersicht
Beschreibung
“3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester” is a chemical compound with the CAS Number: 476474-01-8. Its molecular weight is 253.73 and its IUPAC name is benzyl 3-(chloromethyl)-1-pyrrolidinecarboxylate . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for “3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester” is 1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of “3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester” is a light yellow liquid . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Kinetic Resolution and Chiral Induction
- The compound has been used in the kinetic resolution of racemic secondary benzylic alcohols. This process is facilitated by Pyridine-3-carboxylic anhydride (3-PCA), which acts as a coupling reagent, and has shown efficiency in producing optically active carboxylic esters with high enantiomeric excesses. This process is significant in the synthesis of chiral molecules (Shiina et al., 2012).
Synthesis of Pyrrolidine Derivatives
- It has been involved in the synthesis of pyrrolidine derivatives, demonstrating its versatility in organic synthesis. This includes the creation of various pyrrolidine structures through different synthetic routes (Andrews et al., 2003).
Structural and Electronic Properties Studies
- The compound has been studied for its structural and electronic properties. Computational analyses, like semi-empirical PM3 methods, have been applied to understand its characteristics, providing insights into the effects of structural changes on these properties (Hameed, Ibrahim, & Elhaes, 2007).
Synthesis of Carboxylic Esters
- It serves as a critical component in the synthesis of carboxylic esters, demonstrating its utility in esterification reactions. This application is fundamental in the production of various ester compounds (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).
Role in Photorelease Studies
- The compound is used in photorelease studies. It has been involved in the synthesis of photocleavable protecting groups for carboxylic acids, which is crucial for controlled release applications (Soares, Hungerford, Costa, & Gonçalves, 2015).
Medicinal Chemistry Applications
- In the field of medicinal chemistry, it has been used in the synthesis of enantiomers for specific medical applications. This includes the creation of compounds with potential therapeutic interest (Tamazawa et al., 1986).
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMTYWDGXMOXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696035 | |
| Record name | Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester | |
CAS RN |
476474-01-8 | |
| Record name | Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



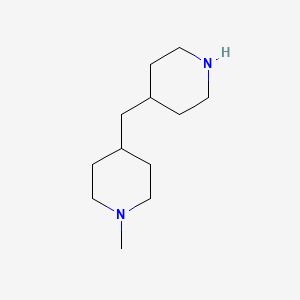
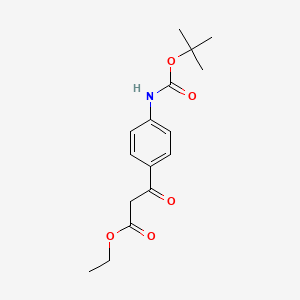
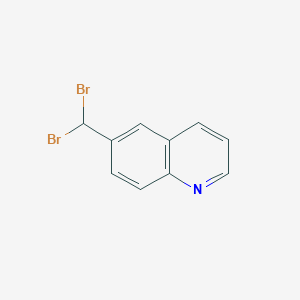
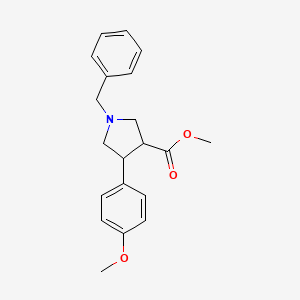
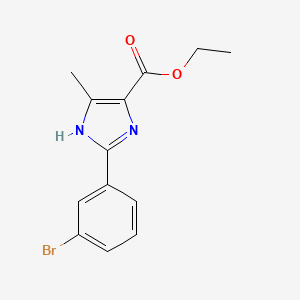
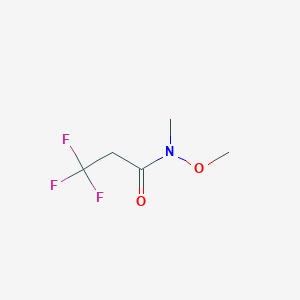
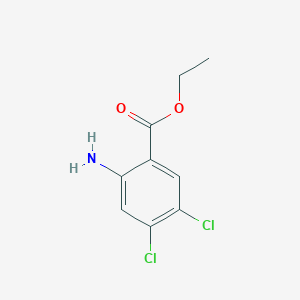
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)
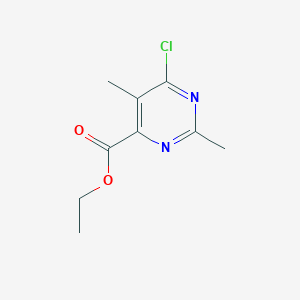

![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)
![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)
